molecular formula C7H7BrN2O2 B13923114 2-Bromo-5-(3-oxetanyloxy)pyrazine

2-Bromo-5-(3-oxetanyloxy)pyrazine

Cat. No.: B13923114
M. Wt: 231.05 g/mol
InChI Key: NIYXTAIGQMXYPB-UHFFFAOYSA-N
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Description

2-Bromo-5-(3-oxetanyloxy)pyrazine is a brominated pyrazine derivative functionalized with a 3-oxetanyloxy substituent. Pyrazines are heterocyclic aromatic compounds with two nitrogen atoms in a six-membered ring, widely recognized for their versatility in pharmaceuticals, agrochemicals, and materials science . The bromine atom at the 2-position enhances reactivity for further substitution, while the 3-oxetanyloxy group introduces a polar, ether-based moiety that may improve solubility and metabolic stability compared to non-oxygenated analogs .

Properties

Molecular Formula

C7H7BrN2O2

Molecular Weight

231.05 g/mol

IUPAC Name

2-bromo-5-(oxetan-3-yloxy)pyrazine

InChI

InChI=1S/C7H7BrN2O2/c8-6-1-10-7(2-9-6)12-5-3-11-4-5/h1-2,5H,3-4H2

InChI Key

NIYXTAIGQMXYPB-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)OC2=CN=C(C=N2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(3-oxetanyloxy)pyrazine typically involves the bromination of a pyrazine derivative followed by the introduction of the oxetane group. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for carbon–carbon bond formation. This reaction involves the use of a palladium catalyst and boron reagents under mild conditions .

Industrial Production Methods

Industrial production of 2-Bromo-5-(3-oxetanyloxy)pyrazine may involve large-scale bromination and coupling reactions using automated reactors and continuous flow systems to ensure high yield and purity. The use of environmentally benign reagents and catalysts is also emphasized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 2-Bromo-5-(3-oxetanyloxy)pyrazine involves its interaction with specific molecular targets and pathways. The bromine atom and oxetane ring contribute to its reactivity and ability to form covalent bonds with biological molecules. This compound may inhibit enzymes or disrupt cellular processes by binding to active sites or altering protein structures .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazine derivatives with bromine and diverse substituents have been extensively studied. Below is a detailed comparison of 2-bromo-5-(3-oxetanyloxy)pyrazine with structurally related compounds, emphasizing synthesis, properties, and applications.

Table 1: Key Comparisons of Brominated Pyrazine Derivatives

Compound Name Substituents Synthesis Method Key Properties/Activities References
2-Bromo-5-(3-oxetanyloxy)pyrazine 3-oxetanyloxy Likely nucleophilic substitution* Enhanced solubility (polar oxetane), reactivity for further coupling
2-Bromo-5-(pyridin-2-ylmethoxy)pyrazine Pyridinylmethoxy Suzuki coupling (hypothesized) Aromatic π-π interactions; potential kinase inhibition
2-Bromo-5-(4-methylpiperazin-1-yl)pyrazine 4-methylpiperazinyl Nucleophilic substitution Improved bioavailability; CNS drug candidates
2-Amino-5-bromo-3-(ethylamino)pyrazine Amino, ethylamino Substitution reactions Antimicrobial activity; hydrogen-bonding capacity
2-Bromo-5-(1H-pyrazol-1-yl)pyrazine Pyrazolyl Reaction with N-Lithium pyrazolate Photophysical properties; Re(I) complex formation

Notes:

  • Synthesis : Most derivatives start from 2,5-dibromopyrazine, with bromine replaced via nucleophilic substitution (e.g., with oxetanyloxy or piperazinyl groups) . Pyridinylmethoxy and pyrazolyl analogs may involve Suzuki coupling or metal-mediated reactions .
  • Physicochemical Properties :
    • The 3-oxetanyloxy group enhances solubility due to its polar ether moiety, contrasting with hydrophobic groups like methyl or aryl substituents .
    • Pyridinylmethoxy and pyrazolyl groups enable π-π stacking and hydrogen bonding, critical for protein target engagement .
  • Biological Activity: Piperazinyl derivatives are common in CNS drugs due to improved blood-brain barrier penetration . Ethylamino and amino groups facilitate hydrogen bonding, correlating with antimicrobial and antiviral activities .
  • Photophysical Applications : Pyrazolyl-substituted bromopyrazines (e.g., Re(I) complexes) exhibit tunable MLCT (metal-to-ligand charge transfer) transitions, useful in proton-sensing materials .

Key Research Findings

Reactivity : Bromine at the 2-position allows efficient cross-coupling (e.g., Suzuki, Buchwald-Hartwig) for diversifying pyrazine scaffolds . The oxetanyloxy group’s electron-donating nature may stabilize intermediates in such reactions .

Solubility and Stability : Oxetanes reduce lipophilicity (clogP ~1.5–2.0) compared to tert-butyl or aryl groups, aligning with trends in kinase inhibitor design .

Target Interactions : Pyrazine nitrogen atoms frequently act as hydrogen-bond acceptors, while substituents like pyridinylmethoxy engage in hydrophobic pockets (e.g., in dihydroorotate dehydrogenase inhibitors) .

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